Stearoyl-L-carnitine-d9 (chloride)
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Overview
Description
Stearoyl-L-carnitine-d9 (chloride): is a deuterium-labeled derivative of Stearoyl-L-carnitine chloride. Stearoyl-L-carnitine chloride is an endogenous long-chain acylcarnitine, which is a less potent inhibitor of glycine transporter 2 (GlyT2) . The deuterium labeling is often used in scientific research to study the pharmacokinetics and metabolic profiles of compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Stearoyl-L-carnitine-d9 (chloride) involves the incorporation of deuterium into the Stearoyl-L-carnitine chloride molecule. This process typically involves the use of stable heavy isotopes of hydrogen, carbon, and other elements . The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer.
Industrial Production Methods: Industrial production of Stearoyl-L-carnitine-d9 (chloride) involves large-scale synthesis using deuterium-labeled precursors. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research use .
Chemical Reactions Analysis
Types of Reactions: Stearoyl-L-carnitine-d9 (chloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloride ion can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium azide and potassium cyanide can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: Stearoyl-L-carnitine-d9 (chloride) is used as a tracer in quantitative studies of drug metabolism and pharmacokinetics. The deuterium labeling allows for precise tracking of the compound in biological systems .
Biology: In biological research, Stearoyl-L-carnitine-d9 (chloride) is used to study the transport and metabolism of long-chain acylcarnitines. It helps in understanding the role of these compounds in cellular energy metabolism .
Medicine: The compound is used in medical research to investigate the effects of long-chain acylcarnitines on various physiological processes. It is also used to study the inhibition of glycine transporter 2 (GlyT2), which has implications for neurological disorders .
Industry: In the pharmaceutical industry, Stearoyl-L-carnitine-d9 (chloride) is used in the development of new drugs. Its deuterium labeling provides valuable information on the pharmacokinetics and metabolic stability of drug candidates .
Mechanism of Action
Stearoyl-L-carnitine-d9 (chloride) exerts its effects by inhibiting glycine transporter 2 (GlyT2). This inhibition reduces the reuptake of glycine, leading to increased glycine levels in the synaptic cleft. The elevated glycine levels enhance glycinergic neurotransmission, which can have various physiological effects . The molecular targets and pathways involved include the GlyT2 transporter and associated signaling pathways .
Comparison with Similar Compounds
Stearoyl-L-carnitine chloride: The non-deuterated form of Stearoyl-L-carnitine-d9 (chloride).
Oleoyl-L-carnitine: Another long-chain acylcarnitine with similar biological activity.
Palmitoyl-L-carnitine: A long-chain acylcarnitine with different chain length and biological properties
Uniqueness: Stearoyl-L-carnitine-d9 (chloride) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The deuterium atoms can alter the compound’s metabolic stability and provide precise tracking in biological systems .
Properties
Molecular Formula |
C25H50ClNO4 |
---|---|
Molecular Weight |
473.2 g/mol |
IUPAC Name |
[(2R)-3-carboxy-2-octadecanoyloxypropyl]-tris(trideuteriomethyl)azanium;chloride |
InChI |
InChI=1S/C25H49NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4;/h23H,5-22H2,1-4H3;1H/t23-;/m1./s1/i2D3,3D3,4D3; |
InChI Key |
YSVYWVPJJXVIFM-CYBATEEDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C[C@@H](CC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
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